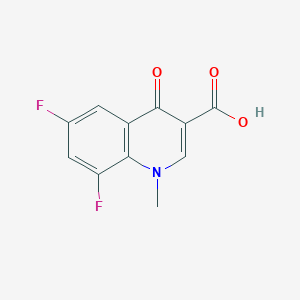
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them crucial in the treatment of various bacterial infections. This compound, in particular, is characterized by the presence of fluorine atoms at positions 6 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring.
Mechanism of Action
Target of Action
Similar compounds, such as 4-oxo-1,4-dihydroquinoline carboxylic acid, have been reported to act as inhibitors for hiv-1 integrase .
Mode of Action
It’s worth noting that similar compounds, like 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (fmqc), have been developed as fluorescence enhancement-type derivatizing reagents for amino compounds . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Result of Action
Similar compounds have been used as fluorescence enhancement-type derivatizing reagents, which could imply potential applications in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative. For instance, 6,8-difluoroquinoline can be synthesized through the fluorination of quinoline using reagents like Selectfluor.
Methylation: The next step involves the introduction of a methyl group at the nitrogen atom of the quinoline ring. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Oxidation: The methylated quinoline derivative is then oxidized to introduce the keto group at position 4. This can be done using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation: Finally, the carboxylic acid group is introduced at position 3 through a carboxylation reaction, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atoms and other substituents on the quinoline ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines.
Scientific Research Applications
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against various bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Moxifloxacin: Known for its broad-spectrum activity and improved pharmacokinetic properties.
Uniqueness
6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of fluorine atoms enhances its lipophilicity and stability, while the carboxylic acid group improves its solubility and bioavailability.
Properties
IUPAC Name |
6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUPHRLIADPRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)
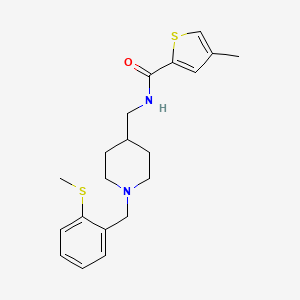
![N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B2819250.png)
![Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride](/img/structure/B2819252.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)
![2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
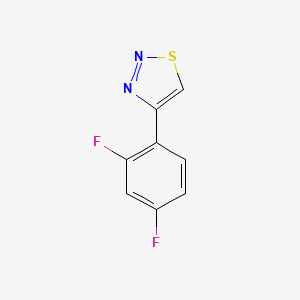
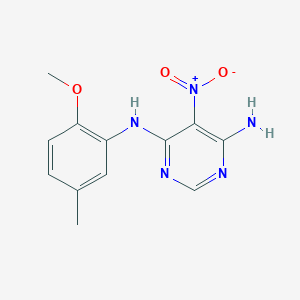
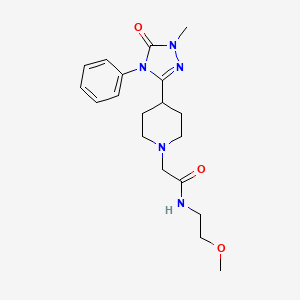
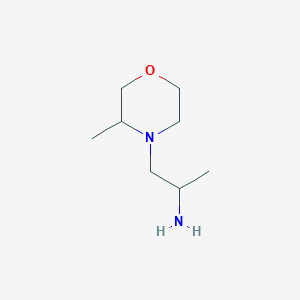
![ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate](/img/structure/B2819267.png)
![2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B2819268.png)
